molecular formula C15H18N2O3 B2692462 N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide CAS No. 1252541-97-1

N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide

Cat. No. B2692462
CAS RN: 1252541-97-1
M. Wt: 274.32
InChI Key: WJRVYFXNZCUUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide, also known as ABT-639, is a small-molecule antagonist of the T-type calcium channel. It has been studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and hypertension.

Mechanism Of Action

N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide is a selective antagonist of the T-type calcium channel, which plays a crucial role in the regulation of neuronal excitability and neurotransmitter release. By blocking the T-type calcium channel, N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide reduces the influx of calcium ions into neurons, leading to a decrease in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
The blockade of T-type calcium channels by N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide has been shown to have several biochemical and physiological effects. In animal models of epilepsy, N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide has been shown to reduce the frequency and severity of seizures, as well as improve cognitive function. In addition, N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide has been shown to reduce neuropathic pain in animal models. Furthermore, N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide has been shown to reduce blood pressure in animal models of hypertension.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide in lab experiments is its selectivity for the T-type calcium channel, which allows for more precise targeting of this channel. However, one limitation of using N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide in lab experiments is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.

Future Directions

There are several future directions for the study of N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide. One direction is the development of more potent analogs of N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide that can achieve the desired effects at lower concentrations. Another direction is the study of the long-term effects of N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide on neuronal function and behavior. Furthermore, the potential therapeutic applications of N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide in other diseases, such as Parkinson's disease and Alzheimer's disease, warrant further investigation. Finally, the development of more specific and selective inhibitors of T-type calcium channels may provide new insights into the role of these channels in normal physiology and disease.

Synthesis Methods

The synthesis of N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide involves several steps, including the reaction of 4-ethoxy-3-methoxybenzoyl chloride with potassium cyanide to form 4-ethoxy-3-methoxybenzonitrile, which is then reacted with cyclopropylmethylamine to form N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide. The final product is obtained through purification by column chromatography.

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. In animal models of epilepsy, N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide has been shown to reduce seizure activity and improve cognitive function. In addition, N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide has been shown to alleviate neuropathic pain in animal models. Furthermore, N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide has been studied for its potential use in the treatment of hypertension, as T-type calcium channels have been implicated in the regulation of blood pressure.

properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-3-20-13-7-4-11(10-14(13)19-2)15(18)17(9-8-16)12-5-6-12/h4,7,10,12H,3,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRVYFXNZCUUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N(CC#N)C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.